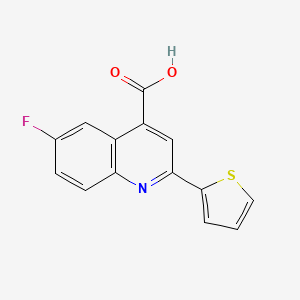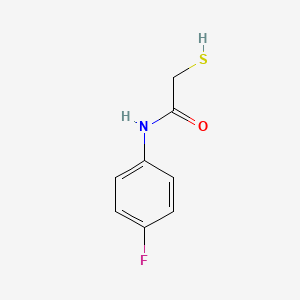
6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid
Übersicht
Beschreibung
6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H8FNO2S and its molecular weight is 273.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Quinoline derivatives, including fluorinated quinolines, are crucial in synthetic chemistry for creating complex molecules and materials. Their applications in material science, particularly in the development of optoelectronic materials, have been highlighted. Functionalized quinazolines and pyrimidines, which share structural similarities with quinoline derivatives, are used in electronic devices, luminescent elements, and photoelectric conversion elements, underscoring the versatility of these compounds in material science (Lipunova et al., 2018).
Environmental Science
In environmental science, the study of fluorinated compounds, including those related to quinoline derivatives, focuses on their persistence, potential bioaccumulation, and environmental impact. Research has addressed the industrial transition to replace long-chain perfluoroalkyl substances with fluorinated alternatives, including their chemical identities and effects on the environment (Wang et al., 2013).
Corrosion Inhibition
Quinoline derivatives are recognized for their role as corrosion inhibitors, offering protection against metallic corrosion through the formation of stable chelating complexes. This application is significant in industrial settings where metal preservation is critical (Verma et al., 2020).
Biocatalysis and Biochemical Research
The role of carboxylic acids, including those derived from quinoline, in inhibiting or modifying biocatalytic processes has been explored. Such studies contribute to our understanding of microbial metabolism and can lead to the development of more robust microbial strains for biotechnological applications (Jarboe et al., 2013).
Cancer Research and Theranostics
Quinoline-based fibroblast activation protein inhibitors (FAPI) have shown promise in cancer diagnosis and therapy, underscoring the potential of quinoline derivatives in developing theranostic tools for various diseases (Zhao et al., 2022).
Wirkmechanismus
Target of Action
The primary targets of 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Quinoline derivatives have been known to interact with various biological targets, leading to a range of effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation . As research progresses, we will gain a better understanding of these effects and how they contribute to the compound’s overall activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body. More research is needed to fully understand these influences.
Biochemische Analyse
Biochemical Properties
6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA-gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . These interactions often result in the inhibition of these enzymes, leading to disruptions in DNA processes. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce apoptosis in certain carcinoma cell lines, such as MCF-7 and HELA . This apoptotic effect is mediated through the disruption of mitochondrial function and the activation of caspases, which are enzymes involved in the apoptotic pathway. Furthermore, the compound can alter the expression of genes related to cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of DNA-gyrase and topoisomerase IV, which leads to the accumulation of DNA breaks and ultimately cell death . The compound binds to the active sites of these enzymes, preventing them from performing their essential functions. Additionally, it can interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its molecular activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of DNA processes and prolonged apoptotic effects in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and induce apoptosis without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the compound’s accumulation in these organs and its prolonged inhibitory action on essential cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of the compound, leading to the formation of various metabolites. These metabolites can then be excreted through the kidneys. The compound’s metabolism can influence its overall activity and toxicity, as the metabolites may have different biological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells through specific transporters, where it can accumulate and exert its effects. Additionally, binding proteins can facilitate the compound’s distribution within different cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, the compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis.
Eigenschaften
IUPAC Name |
6-fluoro-2-thiophen-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECNZILGZJOMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357685 | |
| Record name | 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640913 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33289-53-1 | |
| Record name | 6-Fluoro-2-(2-thienyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33289-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)



![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

